molecular formula C11H12ClO4S- B13728866 3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate

3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate

Cat. No.: B13728866
M. Wt: 275.73 g/mol
InChI Key: YSILVATURWPANH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate is an organic compound with the molecular formula C11H13ClO4S. It is a derivative of phenylpropanoic acid and contains a chlorosulfonyl group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate typically involves the reaction of 4-chlorosulfonylphenylpropanoic acid with 2,2-dimethylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonyl chlorides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at room temperature.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonic Acid Derivatives: Resulting from oxidation reactions.

    Carboxylic Acid and Alcohol: Products of hydrolysis reactions.

Scientific Research Applications

3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound targets specific amino acid residues, such as serine or cysteine, in the active sites of enzymes, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Chlorosulfonyl)phenyl)propanoic acid: Similar structure but lacks the ester group.

    4-(Chlorosulfonyl)benzoic acid: Contains a benzoic acid moiety instead of a propanoic acid.

    Chlorosulfonyl isocyanate: Contains an isocyanate group instead of an ester.

Uniqueness

3-(4-(Chlorosulfonyl)phenyl)-2,2-dimethylpropanoate is unique due to the presence of both the chlorosulfonyl and ester groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in research and industrial applications.

Properties

Molecular Formula

C11H12ClO4S-

Molecular Weight

275.73 g/mol

IUPAC Name

3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/C11H13ClO4S/c1-11(2,10(13)14)7-8-3-5-9(6-4-8)17(12,15)16/h3-6H,7H2,1-2H3,(H,13,14)/p-1

InChI Key

YSILVATURWPANH-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.